Biochemical Selectivity: ELND-006 vs. Semagacestat (Class-Level) on Notch-Sparing
ELND-006 demonstrates significant substrate selectivity, potently inhibiting amyloid precursor protein (APP) cleavage while minimizing activity against the Notch pathway. In a cell-free enzymatic assay, ELND-006 inhibited APP with an IC50 of 0.34 nM and Notch with an IC50 of 5.3 nM, resulting in a ~16-fold selectivity window [1]. In contrast, earlier γ-secretase inhibitors like Semagacestat lacked this Notch-sparing profile, which is cited as a key factor in their clinical failure [2]. This quantitative selectivity differentiates ELND-006 from non-selective GSIs.
| Evidence Dimension | In Vitro Selectivity (APP vs. Notch IC50) |
|---|---|
| Target Compound Data | APP IC50 = 0.34 nM; Notch IC50 = 5.3 nM |
| Comparator Or Baseline | Semagacestat (failed due to Notch toxicity, specific IC50 data not available in this context, inference based on class properties) |
| Quantified Difference | ~15.6-fold selectivity for APP over Notch |
| Conditions | Cell-free enzymatic assay measuring γ-secretase cleavage of APP and Notch fusion proteins |
Why This Matters
This selectivity profile directly addresses the primary toxicity mechanism that caused previous GSIs to fail in the clinic, making it essential for studies validating the amyloid hypothesis without Notch-related confounds.
- [1] Probst G, Aubele DL, Bowers S, et al. Discovery of (R)-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (ELND006) and (R)-4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. J Med Chem. 2013;56(13):5261-5274. View Source
- [2] Hopkins CR. ACS Chemical Neuroscience Molecule Spotlight on ELND006: Another γ-Secretase Inhibitor Fails in the Clinic. ACS Chem Neurosci. 2011;2(6):279-280. View Source
